molecular formula C9H11ClO2 B1321929 2-Chloro-1,3-dicyclopropylpropane-1,3-dione CAS No. 473924-29-7

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

Cat. No. B1321929
Key on ui cas rn: 473924-29-7
M. Wt: 186.63 g/mol
InChI Key: XKTWRKULUNAHBV-UHFFFAOYSA-N
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Patent
US07482375B2

Procedure details

The diketone described in Preparation 5 (700 g, 4.6 mol) was dissolved in dichloromethane (7 L) with chlorotrimethylsilane (549 g, 5.08 mol), at room temperature. The solution was stirred for 45 minutes, after which time it was cooled to 10 to 15° C. N-chlorosuccinimide (614 g, 4.6 mol) was then added portion-wise, keeping the temperature between 10 and 15° C. The reaction was then warmed to room temperature and stirred for a further 30 minutes. The reaction slurry was then filtered and the organic solution was washed twice with 2M hydrochloric acid (2×1.8 L), followed by two washes with water (2×4.6 L). The organic layer was then dried over anhydrous magnesium sulphate before being concentrated to an oil under vacuum to provide the title compound as a 2:3 mixture of keto:enol tautomers. (780 g, 91%)
[Compound]
Name
diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
614 g
Type
reactant
Reaction Step Two
Quantity
549 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.ClN1[C:11](=O)[CH2:10][CH2:9][C:8]1=[O:13].Cl[CH2:15][Cl:16]>>[Cl:16][CH:15]([C:8]([CH:9]1[CH2:11][CH2:10]1)=[O:13])[C:8]([CH:9]1[CH2:11][CH2:10]1)=[O:13]

Inputs

Step One
Name
diketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5
Quantity
700 g
Type
reactant
Smiles
Step Two
Name
Quantity
614 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
549 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
7 L
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 10 and 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction slurry was then filtered
WASH
Type
WASH
Details
the organic solution was washed twice with 2M hydrochloric acid (2×1.8 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated to an oil under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC(C(=O)C1CC1)C(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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